molecular formula C24H24N2O3S B2503165 N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide CAS No. 941871-72-3

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide

Cat. No.: B2503165
CAS No.: 941871-72-3
M. Wt: 420.53
InChI Key: KWJKUENJSXTMAF-UHFFFAOYSA-N
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Description

N-[1-(Benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide (CAS 941871-72-3) is a chemical compound with a molecular formula of C 24 H 24 N 2 O 3 S and a molecular weight of 420.52 g/mol . This benzenesulfonamide derivative is offered for research use, with available purity of 90% and higher . The compound features a tetrahydroquinoline scaffold, a structure recognized as highly important in medicinal chemistry and frequently found in a wide array of pharmacologically active compounds . Benzenesulfonamide analogs have been identified in scientific literature as promising kinase inhibitors with potential anticancer properties . Specifically, such compounds have been investigated as potential inducers of apoptosis (programmed cell death) for the treatment of cancer and immune diseases . Recent research has highlighted the role of benzenesulfonamide derivatives as inhibitors of receptor tyrosine kinases (RTKs), including the tropomyosin receptor kinase A (TrkA), which is a potential target in oncology research, particularly for conditions like glioblastoma (GBM) . The mechanism is predicted to involve binding to the TrkA active site, forming stabilizing hydrophobic interactions with key amino acid residues such as Tyr359, Ser371, and Ile374 . Researchers can utilize this compound as a chemical tool to explore these mechanisms further in early-stage in vitro studies. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-17-10-11-20(15-18(17)2)24(27)25-21-12-13-23-19(16-21)7-6-14-26(23)30(28,29)22-8-4-3-5-9-22/h3-5,8-13,15-16H,6-7,14H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWJKUENJSXTMAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)S(=O)(=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of the Tetrahydroquinoline Ring: The initial step involves the synthesis of the tetrahydroquinoline ring through a Povarov reaction, which is a cycloaddition reaction between an aniline, an aldehyde, and an alkene.

    Introduction of the Benzenesulfonyl Group: The tetrahydroquinoline intermediate is then reacted with benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the benzenesulfonyl group.

    Attachment of the Dimethylbenzamide Moiety: The final step involves the coupling of the benzenesulfonyl-tetrahydroquinoline intermediate with 3,4-dimethylbenzoyl chloride in the presence of a base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfinyl or sulfhydryl group.

    Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Bases: Triethylamine, sodium hydroxide

    Solvents: Dichloromethane, acetonitrile

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions

    Sulfinyl and Sulfhydryl Derivatives: Formed through reduction reactions

    Substituted Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets bacterial cell membranes, leading to increased permeability and cell lysis.

    Pathways Involved: It induces the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which contribute to its antibacterial and antifungal activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound is compared below with structurally similar derivatives from the evidence:

Compound Key Substituents Molecular Formula Synthetic Yield Key Features
Target Compound 3,4-Dimethylbenzamide, benzenesulfonyl Likely C24H24N2O3S Not reported Hydrophobic methyl groups; amide linkage for hydrogen bonding
3-Chloro-N-{1-[(4-fluorophenyl)sulfonyl]-1,2,3,4-tetrahydro-6-quinolinyl}benzamide 3-Chlorobenzamide, 4-fluorobenzenesulfonyl C22H18ClFN2O3S Not reported Electron-withdrawing Cl and F groups; potential enhanced binding affinity
N-[1-(Benzenesulfonyl)-1,2,3,4-THQ-6-yl]-2,5-dimethylbenzenesulfonamide 2,5-Dimethylbenzenesulfonamide, benzenesulfonyl C23H24N2O4S2 Not reported Dual sulfonamide groups; increased polarity and hydrogen-bonding capacity
N-(1-(Piperidin-4-yl)-1,2,3,4-THQ-6-yl)thiophene-2-carboximidamide Dihydrochloride Thiophene-2-carboximidamide, piperidine C19H23N5S·2HCl 72.6% Basic piperidine moiety; dihydrochloride salt for solubility
N-(1-(2-(Dimethylamino)ethyl)-8-fluoro-2-oxo-1,2,3,4-THQ-6-yl)thiophene-2-carboximidamide 8-Fluoro, thiophene-2-carboximidamide, dimethylaminoethyl C20H22FN5OS 69% Fluorine for metabolic stability; tertiary amine for enhanced solubility
Key Observations:

Substituent Diversity: The target compound’s 3,4-dimethylbenzamide group contrasts with sulfonamide (e.g., ), thiophene-carboximidamide (e.g., ), and chlorinated (e.g., ) analogs. Electron-withdrawing groups (e.g., Cl in , F in ) may increase binding affinity to target enzymes like NOS but could introduce metabolic stability challenges.

Synthetic Feasibility :

  • Yields for analogs range widely (6–72.6%), with lower yields (e.g., 6% for compound 30 in ) linked to steric hindrance or reactive intermediates. The target compound’s synthesis may face similar challenges depending on reaction conditions.

Physicochemical Properties :

  • The dihydrochloride salt formation method (e.g., ) is commonly used to improve solubility and stability. The target compound, lacking ionizable groups in its current structure, may require salt formation for pharmaceutical applicability.

Biological Activity

N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3,4-dimethylbenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its structural features, synthesis, and various biological evaluations, particularly focusing on its anticancer properties and interactions with specific biological targets.

Structural Characteristics

The compound features a tetrahydroquinoline core substituted with a benzenesulfonyl group and a 3,4-dimethylbenzamide moiety. This unique structure is believed to enhance its biological activity by influencing its interaction with various biological targets.

Property Value
Molecular FormulaC₂₃H₂₃N₂O₄S
Molecular Weight427.5 g/mol
CAS Number946283-24-5

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the tetrahydroquinoline scaffold.
  • Introduction of the benzenesulfonyl group through sulfonation reactions.
  • Coupling with the 3,4-dimethylbenzoyl chloride to form the final amide product.

These methods highlight the compound's synthetic accessibility and potential for modification to enhance biological activity.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. In vitro assays have demonstrated its ability to inhibit cell proliferation and induce apoptosis in human tumor cells.

  • Cell Lines Tested :
    • Human lung adenocarcinoma (A549)
    • Human malignant melanoma (WM115)

The compound's mechanism of action appears to involve:

  • Enzyme Inhibition : It has been identified as a potential inhibitor of enzymes involved in metabolic pathways critical for tumor growth.
  • Induction of Apoptosis : Studies using caspase assays have confirmed that exposure to this compound promotes apoptotic cell death in tumor cells.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on A549 and WM115 cell lines using WST-1 assays. The results indicated a dose-dependent decrease in cell viability:

Concentration (µM) A549 Viability (%) WM115 Viability (%)
0100100
108580
256560
504030

Study 2: Apoptosis Induction

Further investigations into the apoptotic effects revealed that treatment with the compound significantly increased caspase-3/7 activity in both cell lines:

Treatment Caspase Activity (Relative Units)
Control1.0
Compound (25 µM)2.5
Compound (50 µM)4.0

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